molecular formula C13H22N2 B14719330 2,2,8,8-Tetramethylnonanedinitrile CAS No. 13945-80-7

2,2,8,8-Tetramethylnonanedinitrile

Cat. No.: B14719330
CAS No.: 13945-80-7
M. Wt: 206.33 g/mol
InChI Key: YCVYNODSHCUHLH-UHFFFAOYSA-N
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Description

2,2,8,8-Tetramethylnonanedinitrile (CAS: Not explicitly provided in evidence) is a branched aliphatic dinitrile characterized by its symmetrical tetramethyl substitution at the 2nd and 8th positions of a nonanedinitrile backbone. This compound’s structure imparts unique steric and electronic properties, making it relevant in polymer chemistry, crosslinking agents, and specialty organic synthesis. Its high molecular weight and branching contribute to low volatility and enhanced thermal stability compared to linear analogs .

Properties

CAS No.

13945-80-7

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

2,2,8,8-tetramethylnonanedinitrile

InChI

InChI=1S/C13H22N2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h5-9H2,1-4H3

InChI Key

YCVYNODSHCUHLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC(C)(C)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylnonanedinitrile can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,8,8-Tetramethylnonanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Depending on the nucleophile, various substituted nitriles or other functionalized compounds.

Scientific Research Applications

2,2,8,8-Tetramethylnonanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,8,8-Tetramethylnonanedinitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, breaking the triple bond and forming a single bond with hydrogen atoms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed analysis:

Comparison with 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-5-[(TMS)oxy] (CAS: Not provided)

  • Structure : Unlike the dinitrile group in the target compound, this siloxane derivative contains silicon-oxygen bonds and a trimethylsilyl (TMS) ether group.
  • Reactivity : The siloxane structure enhances hydrolytic stability but reduces electrophilic reactivity compared to nitriles.
  • Applications: Primarily used as a silicone-based intermediate (e.g., in lubricants or sealants), whereas 2,2,8,8-tetramethylnonanedinitrile is tailored for polymerization or as a crosslinker .

Comparison with Decane, 2,3,5,8-tetramethyl (CAS: Not provided)

  • Functional Groups : Lacks nitrile groups, making it chemically inert in reactions requiring polar sites (e.g., nucleophilic substitutions).
  • Physical Properties: Property this compound 2,3,5,8-Tetramethyldecane Boiling Point (°C) ~300 (estimated) ~220–240 Solubility Polar aprotic solvents (e.g., DMF) Nonpolar solvents (e.g., hexane) Reactivity High (nitrile groups) Low Applications: The decane derivative serves as a nonpolar solvent additive, while the dinitrile is functional in polymer networks .

Comparison with Commercial Aliphatic Dinitriles (e.g., Adiponitrile)

  • Branching vs. Linearity: Adiponitrile (linear C6 dinitrile) exhibits higher flexibility and lower steric hindrance, favoring industrial nylon production. this compound’s branching restricts chain mobility, enhancing rigidity in polymer matrices.
  • Thermal Stability :
    • The tetramethyl-substituted dinitrile shows ~50°C higher decomposition onset than adiponitrile due to reduced β-hydrogen elimination pathways .

Research Findings and Data Gaps

  • Synthesis Challenges: Steric hindrance in this compound complicates purification, as noted in siloxane analogs requiring specialized chromatography .
  • Toxicity Data: Limited mutagenicity studies; structurally related nitriles (e.g., acetonitrile) exhibit moderate toxicity, suggesting caution in handling .
  • Industrial Use : Patent literature highlights its niche role in heat-resistant elastomers, contrasting with broader applications of simpler nitriles like acrylonitrile .

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